Cas no 1805288-99-6 (Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate
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- インチ: 1S/C11H9BrF2N2O2/c1-2-18-11(17)9-7(3-12)16-5-6(4-15)8(9)10(13)14/h5,10H,2-3H2,1H3
- InChIKey: RQUYWKHRMLEKTR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(=O)OCC)=C(C(F)F)C(C#N)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029038352-250mg |
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate |
1805288-99-6 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029038352-1g |
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate |
1805288-99-6 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029038352-500mg |
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate |
1805288-99-6 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylateに関する追加情報
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate: A Comprehensive Overview
Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate, with CAS No. 1805288-99-6, is a highly specialized organic compound that has garnered significant attention in the fields of agricultural chemistry and pharmaceutical research. This compound is notable for its unique structure, which incorporates a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a cyano group, and a difluoromethyl group. These substituents confer the molecule with distinctive chemical properties, making it a valuable compound for various applications.
The synthesis of Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate involves a series of carefully controlled reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring high yields and purity. The compound's structure is particularly amenable to further functionalization, which opens up possibilities for tailored applications in pesticide development and medicinal chemistry.
In terms of application, this compound has shown promise in the development of herbicides and insecticides. Its ability to inhibit key enzymes in target organisms makes it a potential candidate for next-generation agricultural chemicals. Moreover, ongoing studies are exploring its potential as a precursor for bioactive molecules with therapeutic applications. The presence of the cyano group and difluoromethyl group enhances the compound's reactivity, making it an attractive substrate for further chemical transformations.
The environmental impact of Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate has also been a focus of recent research. Studies indicate that the compound exhibits moderate biodegradability under specific conditions, which is crucial for its safe use in agricultural settings. Regulatory agencies are closely monitoring its environmental fate to ensure compliance with safety standards.
From a structural perspective, the pyridine ring serves as a versatile scaffold, allowing for diverse interactions with biological systems. The bromomethyl group imparts electrophilic character to the molecule, while the cyano group introduces electron-withdrawing effects. These properties collectively influence the compound's reactivity and bioavailability. Recent computational studies have provided deeper insights into its electronic structure and molecular dynamics, further enhancing our understanding of its behavior in different environments.
In conclusion, Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate represents a significant advancement in organic synthesis. Its unique combination of functional groups and versatile structure positions it as a valuable tool in both agricultural and pharmaceutical research. As ongoing studies continue to uncover new applications and optimize its production processes, this compound is poised to play an increasingly important role in modern chemistry.
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